Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (BOPC) is a synthetic compound that has many applications in scientific research. BOPC is a white crystalline powder that is soluble in both water and organic solvents. It has a molecular weight of 310.4 g/mol and a melting point of 168-171°C. BOPC has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Anti-bacterial Study : Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showing moderate to talented antibacterial activity. The synthesis involved the use of ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate (Khalid et al., 2016).
Antituberculosis Activity : A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues revealed the synthesis of compounds with significant antituberculosis activity. The research involved the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates (Jeankumar et al., 2013).
Antimicrobial Activity : Vankadari et al. (2013) synthesized a series of compounds with significant antibacterial and moderate antifungal activities. The compounds were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin and characterized for their biological activities (Vankadari et al., 2013).
Chiral Auxiliary in Chemical Synthesis
- Kinetic Resolution Using 2-oxoimidazolidine-4-carboxylate : Kubota et al. (1994) investigated a kinetic resolution process using 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary. The study explored stereospecific amination for the synthesis of compounds (Kubota et al., 1994).
Drug Discovery and Medicinal Chemistry
Discovery of NMDA Receptor Ligands : Wright et al. (1999) identified 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, showing potential applications in Parkinson's disease treatment (Wright et al., 1999).
Synthesis of Anti-Alzheimer's Agents : Gupta et al. (2020) synthesized N-benzylated derivatives based on the lead compound donepezil, used for Alzheimer's disease treatment. The study showed that these derivatives exhibited an excellent anti-Alzheimer's profile (Gupta et al., 2020).
Anti-leukemic Activity : Guillon et al. (2018) synthesized a compound with cytotoxic potential against leukemia cell lines. The study involved the synthesis of 4-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline (Guillon et al., 2018).
Inhibition of Angiotensin-Converting Enzyme : Hayashi et al. (1989) investigated derivatives of 2-oxoimidazolidine-4-carboxylic acid for their angiotensin-converting enzyme inhibitory activities, indicating potential applications in hypertension treatment (Hayashi et al., 1989).
Anti-Inflammatory Compound Discovery : Burayk et al. (2022) explored the efficacy of new benzimidazole piperidine and phenoxy pyridine derivatives as anti-inflammatory agents, highlighting their potential in inflammatory therapy (Burayk et al., 2022).
properties
IUPAC Name |
benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-15-17-8-11-19(15)14-6-9-18(10-7-14)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMRUBYTEPLEJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCNC2=O)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634395 | |
Record name | Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | |
CAS RN |
72349-01-0 | |
Record name | Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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